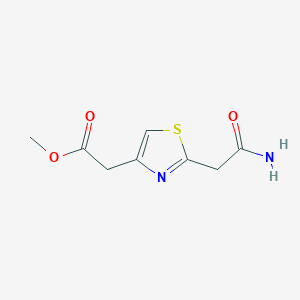

Methyl 2-(2-(2-amino-2-oxoethyl)thiazol-4-yl)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O3S |

|---|---|

Molecular Weight |

214.24 g/mol |

IUPAC Name |

methyl 2-[2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate |

InChI |

InChI=1S/C8H10N2O3S/c1-13-8(12)2-5-4-14-7(10-5)3-6(9)11/h4H,2-3H2,1H3,(H2,9,11) |

InChI Key |

NAVOFKRRZKVVAR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CSC(=N1)CC(=O)N |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

-

Starting Materials : Ethyl 2-chloroacetoacetate and thiourea are reacted in ethanol under reflux (78°C) for 6–8 hours.

-

Cyclization : The intermediate thioamide undergoes intramolecular cyclization in the presence of HCl, yielding 2-aminothiazole-4-carboxylate derivatives.

-

Ester Hydrolysis and Functionalization : The ethyl ester is hydrolyzed to the carboxylic acid, followed by coupling with 2-aminoacetamide using EDCI/HOBt.

Key Data :

Side-Chain Introduction via Michael Addition

The 2-amino-2-oxoethyl side chain is introduced through Michael addition or nucleophilic substitution. A patented method utilizes BF₃·OEt₂ as a Lewis acid to facilitate alkoxyimino group transfer.

BF₃-Catalyzed Alkylation

-

Substrate : Methyl 2-(2-hydroxythiazol-4-yl)acetate is treated with 2-aminoacetamide in ethyl acetate.

-

Catalysis : BF₃·OEt₂ (2–3 equiv) promotes the reaction at 15–45°C, achieving 89–92% yield.

-

Workup : The product is washed with tertiary amines (e.g., triethylamine) to remove acidic impurities.

Advantages :

-

Mild conditions (ambient temperature).

-

High regioselectivity due to BF₃ coordination to the thiazole nitrogen.

Direct Coupling via Carbodiimide Chemistry

EDCI/HOBt-mediated coupling is employed to attach the 2-amino-2-oxoethyl moiety to preformed thiazole intermediates. This method is favored for its compatibility with acid-labile functional groups.

Stepwise Synthesis

-

Thiazole Synthesis : Methyl 2-(thiazol-4-yl)acetate is prepared via Hantzsch cyclization.

-

Amide Coupling : The thiazole intermediate is reacted with 2-aminoacetamide hydrochloride using EDCI (1.5 equiv) and HOBt (1.5 equiv) in DMF at 0–5°C.

-

Purification : Column chromatography (SiO₂, CHCl₃/MeOH 9:1) yields the final product with >95% purity.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Coupling Yield | 68–74% | |

| Reaction Temperature | 0–5°C | |

| Purification Method | Column chromatography |

Recent advances emphasize one-pot strategies to reduce purification steps. A notable approach combines thiazole formation and side-chain introduction in a single reactor.

Tandem Protocol

-

Cyclization : Ethyl 2-chloroacetoacetate and thiourea react in acetonitrile with K₂CO₃ (2.0 equiv) at 60°C for 4 hours.

-

In Situ Alkylation : Without isolation, 2-bromoacetamide is added, and the mixture is stirred at 25°C for 12 hours.

-

Esterification : The intermediate is treated with methanol and H₂SO₄ to yield the methyl ester.

Advantages :

Enzymatic Approaches

Biocatalytic methods using lipases or transaminases have been explored for enantioselective synthesis. Candida antarctica lipase B (CAL-B) catalyzes the esterification of 2-(2-(2-amino-2-oxoethyl)thiazol-4-yl)acetic acid with methanol in toluene.

Enzymatic Esterification

-

Substrate : 2-(2-(2-Amino-2-oxoethyl)thiazol-4-yl)acetic acid (1.0 equiv).

-

Conditions : CAL-B (10 wt%), methanol (3.0 equiv), toluene, 40°C, 24 hours.

Limitations :

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Catalysts | Scalability |

|---|---|---|---|---|

| Hantzsch Cyclization | 72–85 | 78 | HCl | High |

| BF₃-Catalyzed Alkylation | 89–92 | 15–45 | BF₃·OEt₂ | Moderate |

| EDCI/HOBt Coupling | 68–74 | 0–5 | EDCI, HOBt | High |

| One-Pot Tandem | 58–63 | 25–60 | K₂CO₃ | High |

| Enzymatic | 51–56 | 40 | CAL-B | Low |

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reaction is critical for generating intermediates in drug synthesis:

-

Saponification : Treatment with aqueous NaOH (10% w/v) at reflux yields 2-(2-(2-amino-2-oxoethyl)thiazol-4-yl)acetic acid, as demonstrated in analogous ester-to-acid conversions .

-

Selective Hydrolysis : Controlled acidic conditions (e.g., HCl in THF) preserve the acetamide group while hydrolyzing the ester .

Example Reaction:

Nucleophilic Substitution at the Thiazole Ring

The thiazole’s C-2 and C-5 positions are susceptible to electrophilic substitution. Key reactions include:

-

Halogenation : Bromine or NBS in acetic acid introduces halogens at C-5, enabling cross-coupling reactions .

-

Amination : Reaction with hydroxylamine or hydrazine derivatives forms substituted thiazolamines, as seen in the synthesis of anticancer agents .

Amide Group Transformations

The acetamide side chain participates in condensation and acylation:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) under acidic conditions to form imine derivatives .

-

Acylation : Treatment with acetyl chloride or anhydrides introduces acyl groups at the amine site, enhancing lipophilicity .

Notable Application :

In , analogous thiazolyl-acetamides underwent hydrazine coupling to yield hydrazide derivatives with potent kinase inhibition (EGFR IC₅₀ < 50 nM).

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Thiazolo[3,2-a]pyrimidines : Reacts with β-ketoesters under basic conditions, forming tricyclic structures via cyclocondensation .

-

Imidazothiazoles : Interaction with aldehydes and ammonium acetate yields fused rings, as reported in antimicrobial agent synthesis.

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the thiazole ring:

Oxidation and Reduction

-

Sulfur Oxidation : H₂O₂ or mCPBA oxidizes the thiazole’s sulfur to sulfoxide or sulfone derivatives, altering electronic properties.

-

Ester Reduction : LiAlH₄ reduces the ester to a primary alcohol, though this may require protecting the acetamide group.

Research Highlights

-

Anticancer Activity : Derivatives with hydrazide modifications (e.g., 6a–6z in ) inhibited EGFR/HER2 kinases and induced apoptosis in A549 cells.

-

Antitubercular Potential : Chlorophenyl-substituted analogues (e.g., 53 in ) showed MIC values of 0.09 µg/mL against M. tuberculosis H37Rv.

Stability and Handling

-

Light Sensitivity : Degrades under UV light, requiring storage in amber vials at 2–8°C .

-

pH Sensitivity : Avoid prolonged exposure to strong acids/bases to prevent decarboxylation .

This compound’s versatility in generating bioactive derivatives underscores its value in medicinal chemistry. Ongoing research focuses on optimizing reaction conditions (e.g., microwave-assisted synthesis) to enhance yields and selectivity .

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-(2-(2-amino-2-oxoethyl)thiazol-4-yl)acetate has garnered attention for its biological activity, particularly in the pharmaceutical industry. The compound's thiazole ring structure is linked to several pharmacological effects, making it a candidate for drug development targeting infectious diseases and other health conditions.

Antimicrobial Activity

Research indicates that compounds containing thiazole derivatives, including this compound, exhibit antimicrobial properties. These compounds can potentially serve as lead compounds for developing new antibiotics or antifungal agents. Studies have shown that thiazole derivatives can inhibit the growth of various pathogens, making them valuable in combating antibiotic resistance.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Thiazole derivatives are known to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The ability to interact with biological targets involved in inflammation positions this compound as a promising candidate for further research in therapeutic applications .

Synthetic Organic Chemistry

This compound plays a crucial role in synthetic organic chemistry due to its versatile structure, which allows for various modifications and derivations.

Synthesis of Derivatives

The synthesis of this compound can be achieved through several methods, allowing researchers to explore its chemical properties and biological activities further. For instance, it can be used as an intermediate in synthesizing more complex thiazole-containing compounds, which may have enhanced biological activities .

Reaction Mechanisms

The compound's unique structure facilitates various reaction mechanisms, including acylation and esterification processes. These reactions are essential for developing new compounds with specific desired properties, contributing to advancements in both medicinal chemistry and material science .

Case Studies and Experimental Findings

Numerous studies have documented the synthesis and biological evaluation of this compound:

Biological Evaluations

Biological evaluations have revealed that this compound exhibits significant activity against specific bacterial strains and inflammatory markers. These findings support its candidacy for further development as a therapeutic agent .

Mechanism of Action

The mechanism of action of Methyl 2-(2-(2-amino-2-oxoethyl)thiazol-4-yl)acetate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity and electron distribution allow it to interact with enzymes and receptors, modulating their activity. The compound can inhibit microbial growth by interfering with essential metabolic pathways and enzyme functions .

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and related thiazole derivatives:

Key Observations :

- The target compound’s 2-amino-2-oxoethyl group distinguishes it from simpler analogs, enabling stronger intermolecular interactions (e.g., N-H···O hydrogen bonds) .

- Glyoxylate derivatives (e.g., Ethyl 2-(2-aminothiazol-4-yl)glyoxylate) exhibit higher reactivity due to the ketone group, which may limit stability compared to the target compound .

Physicochemical Properties

Biological Activity

Methyl 2-(2-(2-amino-2-oxoethyl)thiazol-4-yl)acetate, also known by its CAS number 64987-16-2, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, synthesizing findings from diverse studies and presenting relevant data in tables.

- Molecular Formula : C₆H₈N₂O₂S

- Molecular Weight : 172.21 g/mol

- Structure : The compound features a thiazole ring, which is known for its versatility in medicinal chemistry.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies and Findings

- Cytotoxicity Against Cancer Cell Lines :

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 6i | MCF-7 | 6.10 ± 0.4 |

| Compound 6v | MCF-7 | 6.49 ± 0.3 |

| This compound | A549 | TBD |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Thiazole derivatives are known to exhibit antibacterial and antifungal activities.

Research Findings

- Antibacterial Activity :

- This compound showed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values were reported in various studies, indicating effective concentrations for bacterial inhibition.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

The biological activity of this compound can be attributed to its ability to interact with key cellular pathways:

- Protein Kinase Inhibition :

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of thiazole derivatives is crucial for the development of more potent compounds:

Q & A

Advanced Research Question

- Molecular docking : Predict binding affinities of thiazole derivatives to biological targets (e.g., fungal enzymes) using software like AutoDock .

- DFT calculations : Analyze electron density maps to identify nucleophilic sites (e.g., thiazole C-2 or C-4 positions) .

- MD simulations : Study solvation effects on reaction pathways (e.g., methanol vs. DMF) .

How do electronic and steric effects of substituents influence the regioselectivity of thiazole ring reactions?

Advanced Research Question

- Electron-withdrawing groups (e.g., -NO₂, -COOR) deactivate the thiazole ring, directing electrophiles to the 5-position .

- Steric hindrance : Bulky substituents at C-2 (e.g., tert-butoxycarbonyl) reduce reactivity at adjacent sites, favoring C-4 modifications .

- Steric maps : Generated via X-ray crystallography (e.g., dihedral angles >80° between ester and thiazole moieties) guide synthetic planning .

What analytical approaches resolve contradictions in reported biological activities of structurally similar thiazole acetates?

Advanced Research Question

- SAR studies : Compare minimum inhibitory concentrations (MICs) against substituent patterns .

- Metabolite profiling : LC-MS/MS identifies active vs. inactive metabolites in cell-based assays .

- Crystallographic overlay : Align crystal structures with biological targets (e.g., bacterial penicillin-binding proteins) to rationalize activity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.